molecular formula C15H10F2O B13907818 2,8-Difluoro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one

2,8-Difluoro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one

Katalognummer: B13907818
Molekulargewicht: 244.23 g/mol
InChI-Schlüssel: WYQLKFVRWGFFOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,8-Difluoro-10,11-dihydro-5H-dibenzoa,dannulen-5-one is a chemical compound with the molecular formula C15H10F2O. It belongs to the class of dibenzoa,d

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Difluoro-10,11-dihydro-5H-dibenzoa,dannulen-5-one can be achieved through a multi-step process. One common method involves the reaction of dibenzosuberone with fluorinating agents under controlled conditions. The reaction typically requires the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of 2,8-Difluoro-10,11-dihydro-5H-dibenzoa,dannulen-5-one may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures high yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

2,8-Difluoro-10,11-dihydro-5H-dibenzoa,dannulen-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted dibenzoa,dannulenes and their derivatives, which can have different physical and chemical properties .

Wissenschaftliche Forschungsanwendungen

2,8-Difluoro-10,11-dihydro-5H-dibenzoa,dannulen-5-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2,8-Difluoro-10,11-dihydro-5H-dibenzoa,dannulen-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one
  • Dibenzosuberone
  • Dibenzocycloheptadienone

Uniqueness

2,8-Difluoro-10,11-dihydro-5H-dibenzoa,dannulen-5-one is unique due to the presence of fluorine atoms, which can significantly alter its chemical and physical properties compared to similar compounds. This fluorination can enhance its stability, reactivity, and potential biological activities .

Eigenschaften

Molekularformel

C15H10F2O

Molekulargewicht

244.23 g/mol

IUPAC-Name

6,13-difluorotricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one

InChI

InChI=1S/C15H10F2O/c16-11-3-5-13-9(7-11)1-2-10-8-12(17)4-6-14(10)15(13)18/h3-8H,1-2H2

InChI-Schlüssel

WYQLKFVRWGFFOU-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C=CC(=C2)F)C(=O)C3=C1C=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.